molecular formula C18H23NO B2447455 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol CAS No. 416893-05-5

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol

Cat. No. B2447455
M. Wt: 269.388
InChI Key: ZEKWMEGSYHTUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C18H23NO . It has a molecular weight of 269.38 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of benzyl chloride and ethanolamine to obtain 2-(N-benzyl)aminoethanol, which then reacts with polyformaldehyde in formic acid at a temperature of 70-80°C .

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those with structures similar to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol, have demonstrated notable antituberculosis activity. Studies highlight the influence of ligand environment, organic groups attached to tin, and compound structure on their antituberculosis effectiveness. Triorganotin(IV) complexes exhibit superior activity compared to diorganotin(IV) complexes, potentially due to the associated toxicity decreasing in the order of tri > di > mono-organotins (Iqbal, Ali, & Shahzadi, 2015).

Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis

Research on dimeric non-phenolic β-O-4-type lignin model compounds, similar in reactivity to the specified chemical, elucidated the mechanisms of β-O-4 bond cleavage during acidolysis. This understanding is pivotal for the development of efficient methods for lignin valorization, suggesting the significant role of the γ-hydroxymethyl group in these processes (Yokoyama, 2015).

Synthesis and Transformations of Benzothiazole Derivatives

The review on the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, which share reactive similarities with the subject compound, discusses new synthesis methods and their applications in developing pharmacologically active heterocycles. This work underlines the potential of such compounds as building blocks for creating new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Chemistry and Properties of Pyridine and Benzothiazole Compounds

A comprehensive review of compounds containing pyridine and benzothiazole units, including derivatives that may resemble the chemical structure of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol, showcases their wide range of applications. This includes spectroscopic properties, structures, and biological activities, highlighting the vast potential of these compounds in various scientific fields (Boča, Jameson, & Linert, 2011).

Applications in Organic Synthesis

Methyl-2-formyl benzoate, a bioactive precursor, emphasizes the role of certain compounds as significant structures and precursors in the synthesis of pharmaceuticals. This underlines the importance of such chemicals in the synthesis of new bioactive molecules, demonstrating the versatility of these substrates in organic synthesis and their potential industrial applications (Farooq & Ngaini, 2019).

properties

IUPAC Name

2-[benzyl-[(2,5-dimethylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15-8-9-16(2)18(12-15)14-19(10-11-20)13-17-6-4-3-5-7-17/h3-9,12,20H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWMEGSYHTUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol

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